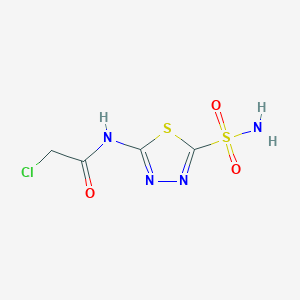![molecular formula C10H15N3 B12934399 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining pyrrolidine and pyrazole rings. This compound has garnered interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyrazole moieties in its structure allows for diverse biological activities and interactions with various molecular targets.
Méthodes De Préparation
The synthesis of 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the construction of the pyrrolidine and pyrazole rings followed by their fusion. One common synthetic route starts with the preparation of pyrrolidine derivatives, which can be achieved through the reaction of maleic anhydride with aromatic amines . The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones . The final step involves the cyclization of these intermediates under specific conditions to form the desired compound.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the pyrrolidine or pyrazole rings .
Applications De Recherche Scientifique
2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole include other heterocyclic compounds with pyrrolidine or pyrazole rings, such as:
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrazolo[1,5-a]pyrimidines: Compounds with fused pyrazole and pyrimidine rings.
What sets this compound apart is its unique combination of pyrrolidine and pyrazole rings, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
2-pyrrolidin-3-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C10H15N3/c1-2-9-6-10(12-13(9)5-1)8-3-4-11-7-8/h6,8,11H,1-5,7H2 |
Clé InChI |
PMFSAWGQWYGIFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=NN2C1)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


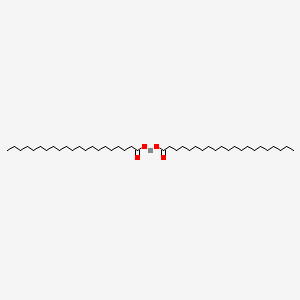

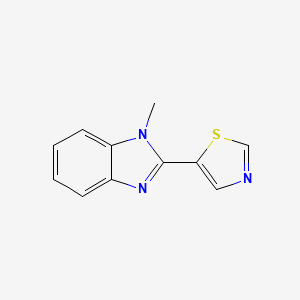
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
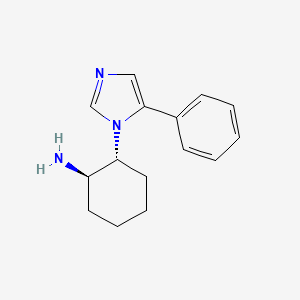
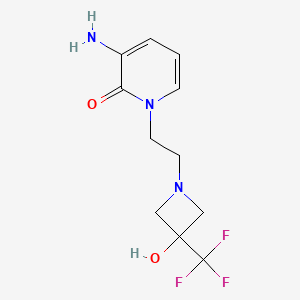
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
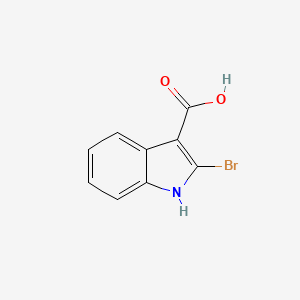


![(Z)-5-([1,1'-Biphenyl]-4-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B12934384.png)
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
